molecular formula C21H17N3O3S B2866347 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile CAS No. 476673-63-9

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

Cat. No.: B2866347
CAS No.: 476673-63-9
M. Wt: 391.45
InChI Key: SQAFOWDZVBBBHS-YVLHZVERSA-N
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a synthetic chemical reagent featuring a thiazole core linked to a (4-methoxy-3-nitrophenyl)acrylonitrile group via a rigid Z-configured alkene bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of new anticancer and antimicrobial agents. Compounds based on the acrylonitrile-thiazole scaffold have demonstrated potent biological activities. Notably, structurally related benzotriazol acrylonitriles have been identified as potent tubulin inhibitors . Tubulin is a critical protein for cell division, making its inhibitors a prime target for anticancer research aimed at halting the proliferation of tumor cells . Furthermore, thiazole and acrylonitrile derivatives are frequently explored for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, positioning this compound as a valuable candidate for investigating new anti-infective strategies . The specific substituents on this compound—including the 4-ethylphenyl group on the thiazole ring and the methoxy and nitro groups on the phenyl ring—allow researchers to perform detailed structure-activity relationship (SAR) studies. These studies are essential for optimizing potency, understanding the mechanism of action, and developing more effective therapeutic leads. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-3-14-4-7-16(8-5-14)18-13-28-21(23-18)17(12-22)10-15-6-9-20(27-2)19(11-15)24(25)26/h4-11,13H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAFOWDZVBBBHS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile, a compound with notable structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound can be represented as follows:

C22H22N2O3S\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring linked to an acrylonitrile moiety, which is known for its reactivity and biological significance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives had MIC values as low as 0.22 μg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMIC (μg/mL)
Compound AS. aureus0.22
Compound BE. coli0.25
Compound CKlebsiella pneumoniae0.30

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. For instance, derivatives containing the thiazole and acrylonitrile groups have shown effectiveness against several cancer cell lines, including H460 and A549. These studies often focus on mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy
A recent study highlighted that a derivative of the compound induced significant apoptosis in lung cancer cells via the inhibition of anti-apoptotic proteins. The compound's ability to modulate signaling pathways associated with cancer cell survival presents it as a promising candidate for further development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote cell death in cancerous cells.
  • Disruption of Cell Membranes : Its interaction with microbial membranes may lead to increased permeability and cell death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogues differ primarily in substituents on the thiazole ring and the acrylonitrile-linked aryl group. Key examples include:

(E)-2-(Benzo[d]thiazol-2-yl)-3-(Pyridin-3-yl)acrylonitrile (7f)
  • Substituents : Benzo[d]thiazol-2-yl (electron-deficient heterocycle) and pyridin-3-yl (electron-rich heterocycle).
  • Configuration : E-isomer, leading to a more planar structure.
  • Properties : Exhibits solid-state fluorescence due to restricted intramolecular rotation (RIR) in aggregated states .
  • Key Difference : The E-configuration and pyridine substituent reduce steric hindrance compared to the target compound’s Z-configuration and nitro/methoxy groups.
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-Trimethoxyphenyl)acrylonitrile (15)
  • Substituents : 3,4,5-Trimethoxyphenyl (electron-donating groups).
  • Configuration : Z-isomer, similar to the target compound.
  • Biological Activity : Potent anticancer activity (average GI₅₀ = 0.021–12.2 μM) due to enhanced interaction with tubulin or kinase targets .
(Z)-1-(4-Methoxy-3-Nitrophenyl)-3-((4-(6-Methoxybenzothiazol-2-yl)Thiazol-2-yl)Phenyl)Amino)Prop-2-En-1-One (5g)
  • Substituents : 4-Methoxy-3-nitrophenyl (shared with the target compound) and benzothiazole-thiazole hybrid.
  • Configuration : Z-isomer.
  • Activity : Acts as a tubulin polymerization inhibitor (melting point: 240–243°C; yield: 79%) .
  • Key Difference : The benzothiazole-thiazole hybrid in 5g introduces additional π-π stacking capability, which is absent in the target compound’s simpler thiazole-ethylphenyl system.
Table 1: Comparative Analysis of Structural Analogues
Compound Name Thiazole Substituent Aryl Substituent Configuration Melting Point (°C) Biological Activity
Target Compound 4-(4-Ethylphenyl) 4-Methoxy-3-nitrophenyl Z Not reported Not specified
(E)-7f Benzo[d]thiazol-2-yl Pyridin-3-yl E 155–157 Fluorescence properties
(Z)-15 Benzo[d]thiazol-2-yl 3,4,5-Trimethoxyphenyl Z Not reported Anticancer (GI₅₀: 0.021–12.2 μM)
5g Benzothiazole-thiazole hybrid 4-Methoxy-3-nitrophenyl Z 240–243 Tubulin inhibition
Key Observations:

Substituent Impact: Electron-Withdrawing Groups: The nitro group in the target compound and 5g enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets.

Biological Activity : Compounds with Z-configurations and nitro/methoxy groups (e.g., 5g) show tubulin inhibition, suggesting the target compound may share similar mechanisms .

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